molecular formula C19H28N2O3 B14692268 (+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide CAS No. 23548-48-3

(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide

Cat. No.: B14692268
CAS No.: 23548-48-3
M. Wt: 332.4 g/mol
InChI Key: RKGNVPRMLQNKSR-UHFFFAOYSA-N
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Description

(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a succinimide core substituted with a phenyl and a propyl group, as well as a hydroxyethylmethylamino side chain.

Preparation Methods

The synthesis of (+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Succinimide Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine.

    Substitution Reactions: The phenyl and propyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

    Introduction of the Hydroxyethylmethylamino Side Chain: This step involves the reaction of the intermediate compound with 2-hydroxyethylmethylamine under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethylmethylamino side chain, often using alkyl halides or sulfonates as reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide can be compared with other similar compounds, such as:

    N-(3-((2-Hydroxyethyl)methylamino)propyl)succinimide: Lacks the phenyl and propyl groups, resulting in different chemical and biological properties.

    2-Phenyl-2-propylsuccinimide:

    N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenylsuccinimide: Similar structure but without the propyl group, leading to variations in its chemical behavior and biological activity.

Properties

CAS No.

23548-48-3

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-[3-[2-hydroxyethyl(methyl)amino]propyl]-3-phenyl-3-propylpyrrolidine-2,5-dione

InChI

InChI=1S/C19H28N2O3/c1-3-10-19(16-8-5-4-6-9-16)15-17(23)21(18(19)24)12-7-11-20(2)13-14-22/h4-6,8-9,22H,3,7,10-15H2,1-2H3

InChI Key

RKGNVPRMLQNKSR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(=O)N(C1=O)CCCN(C)CCO)C2=CC=CC=C2

Origin of Product

United States

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